
diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DAPD is a pyridine derivative that has been synthesized through a variety of methods, including the reaction of 2,6-dimethyl-4-(2-phenylvinyl)pyridine with diallyl oxalate. It has been shown to have potential applications in a range of scientific research areas, including cancer treatment, neuroprotection, and antiviral therapy.
作用机制
The mechanism of action of DAPD is not fully understood. However, studies have suggested that it may act through a variety of mechanisms, including the inhibition of DNA synthesis and the regulation of cell cycle progression. It has also been suggested that DAPD may act by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
DAPD has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and protect against oxidative stress-induced neuronal damage. Additionally, DAPD has been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of certain viruses.
实验室实验的优点和局限性
One advantage of using DAPD in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, its potential applications in a range of scientific research areas make it a versatile compound for use in various experimental settings. However, one limitation of using DAPD is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
未来方向
There are several future directions for the study of DAPD. One area of research is the development of more efficient synthesis methods for DAPD, which could increase its availability for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of DAPD and its potential applications in a range of scientific research areas. Finally, the development of DAPD derivatives with improved efficacy and selectivity could lead to the development of more effective treatments for cancer, neurodegenerative diseases, and viral infections.
In conclusion, DAPD is a chemical compound that has shown promise for its potential applications in scientific research. Its well-established synthesis method, versatility, and potential applications in a range of research areas make it a valuable compound for use in various experimental settings. Further studies are needed to fully understand its mechanism of action and potential applications, but the development of DAPD derivatives could lead to the development of more effective treatments for a range of diseases.
合成方法
The synthesis of DAPD involves the reaction of 2,6-dimethyl-4-(2-phenylvinyl)pyridine with diallyl oxalate in the presence of a catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps to obtain a pure compound.
科学研究应用
DAPD has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential neuroprotective effects, with studies showing that it can protect against neuronal damage caused by oxidative stress. Additionally, DAPD has been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of certain viruses.
属性
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-14-27-22(25)20-16(3)24-17(4)21(23(26)28-15-6-2)19(20)13-12-18-10-8-7-9-11-18/h5-13,19,24H,1-2,14-15H2,3-4H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNWDKYHKPGDCL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C=CC2=CC=CC=C2)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)/C=C/C2=CC=CC=C2)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
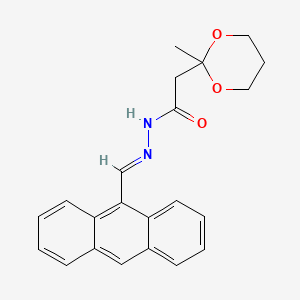
![N-{2-(4-chlorophenyl)-1-[({4-[(difluoromethyl)thio]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5907877.png)
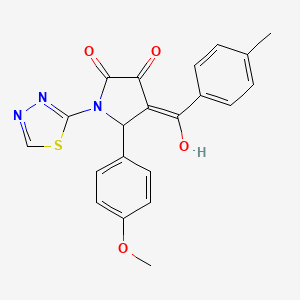
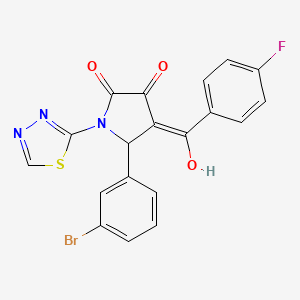
![4'-[(4-ethoxy-3-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5907896.png)
![6-acetyl-2-[4-(dimethylamino)benzylidene]-7-methyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5907902.png)
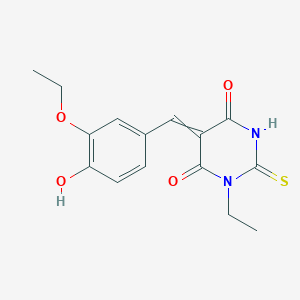
![methyl 5-(4-tert-butylphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907913.png)
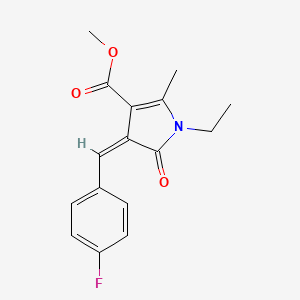
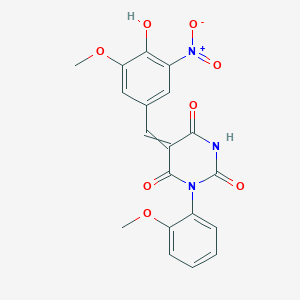
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5907942.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907943.png)
![methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate](/img/structure/B5907951.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B5907957.png)
